Vat Blue 4B
Overview
Description
Mechanism of Action
Target of Action
Vat Blue 4B, also known as Tetrabromoindigo, is primarily used in the textile industry . Its primary targets are the fibers of the fabric . The compound binds chemically to these fibers, resulting in a permanent coloration .
Mode of Action
The mode of action of this compound involves the chemical bonding of its molecules to the fibers of the fabric . This results in a permanent coloration, making it an effective dye for textiles .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the compound can be analyzed using a reverse phase (rp) hplc method . The mobile phase for this analysis contains acetonitrile (MeCN), water, and phosphoric acid .
Result of Action
The primary result of this compound’s action is the coloration of textile fibers . It provides excellent color fastness and resistance to washing and light , making it a preferred choice for dyeing cotton, viscose, and other cellulosic fibers .
Action Environment
The action of this compound is influenced by environmental factors such as the pH of the solution it’s dissolved in . In alkaline conditions, the compound reduces to a yellow leuco form, while in acidic conditions, it reduces to a pale yellow leuco form . In concentrated sulfuric acid, it turns to blue light green, and upon dilution, it turns into blue .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vat Blue 4B is synthesized through a series of bromination reactions. The primary synthetic route involves the bromination of indigo in the presence of bromine and a suitable solvent such as nitrobenzene. The reaction conditions typically include elevated temperatures to facilitate the bromination process .
Industrial Production Methods
In industrial settings, this compound is produced by reacting 2-amino anthraquinone or 1-amino anthraquinone with a mixture of inorganic and organic bases in a non-proton polarity organic solvent at temperatures ranging from 140 to 180 degrees Celsius. This method increases the yield of the target compound and simplifies the production process .
Chemical Reactions Analysis
Types of Reactions
Vat Blue 4B undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products depending on the oxidizing agent used.
Reduction: In alkaline conditions, this compound can be reduced to its leuco form, which is soluble in water.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used as a reducing agent in alkaline conditions.
Substitution: Reagents such as sodium hydroxide and various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: The major products depend on the specific oxidizing agent and conditions used.
Reduction: The primary product is the leuco form of this compound, which is yellow in color.
Substitution: The products vary based on the substituents introduced during the reaction.
Scientific Research Applications
Vat Blue 4B has several scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques for biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its chemical stability.
Comparison with Similar Compounds
Similar Compounds
- Vat Blue 64
- Vat Blue 29
- Vat Blue 5
Uniqueness
Vat Blue 4B is unique due to its high bromine content, which imparts excellent color fastness and resistance to fading. This makes it particularly suitable for applications requiring long-lasting color stability .
Properties
IUPAC Name |
5,7-dibromo-2-(5,7-dibromo-3-hydroxy-1H-indol-2-yl)indol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Br4N2O2/c17-5-1-7-11(9(19)3-5)21-13(15(7)23)14-16(24)8-2-6(18)4-10(20)12(8)22-14/h1-4,21,23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHGTHCCYUEAIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4Br)Br)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Br4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044891 | |
Record name | Vat Blue 4B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-31-2 | |
Record name | Tetrabromoindigo | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vat Blue 4B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Indol-3-one, 5,7-dibromo-2-(5,7-dibromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vat Blue 4B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dibromo-2-(5,7-dibromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,5',7,7'-TETRABROMOINDIGO | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SUG1ZB17N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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